![molecular formula C7H7O4- B1244709 4-Methylmuconolactone](/img/structure/B1244709.png)
4-Methylmuconolactone
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Overview
Description
4-carboxylatomethyl-4-methylbut-2-en-1,4-olide(1-) is the conjugate base of 4-carboxymethyl-4-methylbut-2-en-1,4-olide; major species at pH 7.3. It is a conjugate base of a 4-carboxymethyl-4-methylbut-2-en-1,4-olide.
Scientific Research Applications
Enzymatic Mechanisms and Crystal Structure
4-Methylmuconolactone (4-ML) plays a significant role in the degradation of methyl-substituted aromatic compounds, particularly in bacterial species like Pseudomonas reinekei MT1. The isomerization of 4-ML to 3-methylmuconolactone (3-ML) is crucial for the mineralization of 4-ML, catalyzed by 4-methylmuconolactone methylisomerase (MLMI). Studies have elucidated the crystal structure of MLMI and proposed a novel catalytic mechanism for this isomerization, broadening the understanding of proteins with a ferredoxin-like fold (Marín, Heinz, Pieper, & Klink, 2009).
Biodegradation Pathways
Research on the mml gene cluster in Pseudomonas reinekei MT1 has provided insights into the biodegradation of 4-ML. This cluster encodes enzymes involved in the metabolism of 4-ML, initiating with 4-methylmuconolactone methylisomerase and followed by various enzymatic reactions, leading to the metabolism of 4-ML into central metabolic pathways (Marín, Pérez-Pantoja, Donoso, Wray, González, & Pieper, 2010).
Stereochemistry and Resolution
The stereochemistry of 4-ML has been a subject of research, particularly in understanding the absolute configurations of naturally occurring methylmuconolactones. Studies have used X-ray crystallography and chemical correlation to determine the configurations, contributing to the broader knowledge of muconolactone stereochemistry (Cain, Freer, Kirby, & Rao, 1989).
Muconolactone Isomerases
Research has identified specific enzymes, such as muconolactone isomerases, that are involved in the metabolism of 4-ML in various bacterial species. These studies have focused on the enzyme's purification, characterization, and kinetic properties, contributing to a better understanding of the metabolic pathways of 4-ML and related compounds (Prucha, Peterseim, & Pieper, 1997).
Novel Enzymes in Modified Pathways
Research has also identified novel enzymes, such as 4-methyl-2-enelactone methyl-isomerase, in the modified 3-oxoadipate pathway in certain actinomycetes. This enzyme shows specificity to its lactone substrate and is key in the metabolism of 4-ML, indicating the uniqueness of these pathways in different bacterial strains (Bruce, Cain, Pieper, & Engesser, 1989).
properties
Product Name |
4-Methylmuconolactone |
---|---|
Molecular Formula |
C7H7O4- |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-(2-methyl-5-oxofuran-2-yl)acetate |
InChI |
InChI=1S/C7H8O4/c1-7(4-5(8)9)3-2-6(10)11-7/h2-3H,4H2,1H3,(H,8,9)/p-1 |
InChI Key |
FIKLRROSHXQNFN-UHFFFAOYSA-M |
SMILES |
CC1(C=CC(=O)O1)CC(=O)[O-] |
Canonical SMILES |
CC1(C=CC(=O)O1)CC(=O)[O-] |
synonyms |
4-methylmuconolactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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